

An In-depth Technical Guide to the Thermodynamic Properties of Cyclic Phosphate Esters

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Compound of Interest

Compound Name: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

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For Researchers, Scientists, and Drug Development Professionals

Cyclic phosphate esters, such as the ubiquitous second messengers adenosine 3',5'-cyclic monophosphate (cAMP) and guanosine 3',5'-cyclic monophosphate (cGMP), are pivotal molecules in cellular signaling and regulation. Their biological activity is intrinsically linked to the thermodynamic properties of the phosphodiester bond. This technical guide provides a comprehensive overview of these properties, detailing the experimental and computational methodologies used for their determination and exploring the signaling pathways they govern.

Thermodynamic Data of Hydrolysis

The hydrolysis of the phosphodiester bond in cyclic phosphate esters is a key event in terminating their signaling function. The thermodynamic parameters of this reaction, including enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), provide crucial insights into the stability and reactivity of these molecules.

Enthalpy of Hydrolysis (ΔH°)

The enthalpy of hydrolysis for a variety of cyclic and acyclic phosphate esters has been determined experimentally, primarily through calorimetric methods. These values reveal the strain energy inherent in the cyclic structure.

Compound	Enthalpy of Hydrolysis (ΔH°) (kcal/mol)	Experimental Conditions
Adenosine 3',5'-cyclic monophosphate (cAMP)	-11.1 ± 0.2[1]	25°C, in the presence of 10 ⁻³ M Mg ²⁺
Guanosine 3',5'-cyclic monophosphate (cGMP)	-10.5[2]	Calorimetric measurement
Ethylene phosphate	-6.4 ± 0.2[3]	25°C, sodium salt
Trimethylene phosphate	-3.0 ± 0.2[3]	25°C, sodium salt
Tetramethylene phosphate	-2.2 ± 0.1[3]	25°C, sodium salt
Methyl β-D-ribofuranoside cyclic 3',5'-phosphate	-11.1 ± 0.2[3]	25°C, sodium salt
Methyl α-D-glucopyranoside cyclic 4',6'-phosphate	-6.3 ± 0.1[3]	25°C, sodium salt
Diethyl phosphate (acyclic analog)	-1.8 ± 0.5[3]	25°C, sodium salt
Adenosine 2',3'-cyclic monophosphate	-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]	Calorimetric measurement
Guanosine 2',3'-cyclic monophosphate	-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]	Calorimetric measurement
Cytidine 2',3'-cyclic monophosphate	-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]	Calorimetric measurement
Uridine 2',3'-cyclic monophosphate	-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]	Calorimetric measurement

Gibbs Free Energy of Hydrolysis (ΔG°)

The Gibbs free energy of hydrolysis indicates the spontaneity of the ring-opening reaction. For cAMP, the hydrolysis is a highly exergonic process.

Compound	Gibbs Free Energy of Hydrolysis (ΔG°) (kcal/mol)	Method
Adenosine 3',5'-cyclic monophosphate (cAMP)	-11.1[4]	Calculated from QM/MM-FE and QM/MM-PBSA
Adenosine 3',5'-cyclic monophosphate (cAMP)	-11.5[4]	Experimental
Adenosine triphosphate (ATP) to ADP + Pi	-7.3[5]	Standard conditions

Entropy of Hydrolysis (ΔS°)

Direct experimental data for the entropy of hydrolysis of a wide range of cyclic phosphate esters is limited in the literature. However, for the conversion of ATP to cAMP and pyrophosphate (PPi), a standard entropy change of 12.4 e.u. (entropy units) has been calculated at pH 7.3.[2] The near-zero activation entropy observed in some phosphate monoester hydrolysis reactions suggests that entropy alone may not be a definitive indicator of the reaction mechanism (associative vs. dissociative).[6]

Experimental Protocols

The determination of the thermodynamic properties of cyclic phosphate esters relies on precise experimental techniques.

Calorimetry

Flow microcalorimetry is a key technique for measuring the enthalpy of hydrolysis.[3]

Detailed Methodology for Flow Microcalorimetry:

- Enzyme Preparation: A phosphohydrolase, such as one isolated from *Enterobacter aerogenes*, is used to catalyze the hydrolysis reaction.[3]
- Calorimeter Setup: A flow microcalorimeter is employed, which measures the heat produced or absorbed during the reaction as the reactants flow through a reaction vessel.

- Reactant Solutions: Solutions of the cyclic phosphate ester (e.g., sodium salt) and the enzyme are prepared in a suitable buffer (e.g., Tris buffer, pH 8).
- Measurement: The two solutions are pumped at a constant and known rate into a mixing chamber within the calorimeter. The temperature difference between the reaction mixture and a reference is measured.
- Data Analysis: The heat of reaction is calculated from the measured temperature change, the flow rate, and the heat capacity of the solution. Corrections for the heat of dilution of the reactants are made by performing control experiments.
- Enzymatic Assay: The extent of hydrolysis is confirmed by a separate assay, such as spectrophotometric determination of a product.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{31}P NMR spectroscopy is a powerful tool for studying the structure and thermodynamics of phosphate esters.

Detailed Methodology for ^{31}P NMR Spectroscopy:

- Sample Preparation: A solution of the cyclic phosphate ester is prepared in a suitable solvent, often including D_2O for locking the magnetic field.
- NMR Instrument: A high-field NMR spectrometer is used.
- Data Acquisition: A one-dimensional ^{31}P NMR spectrum is acquired. To obtain quantitative data, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is employed to ensure complete relaxation of the phosphorus nuclei between scans.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected.
- Analysis: The chemical shift of the phosphorus nucleus provides information about its chemical environment. The change in chemical shift with temperature can be used to study conformational equilibria and derive thermodynamic parameters. Integration of the signals

allows for the quantification of different phosphorus-containing species in a mixture, which can be used to monitor the progress of a hydrolysis reaction.

Computational Methodologies

Computational chemistry provides a powerful means to investigate the thermodynamic properties and reaction mechanisms of cyclic phosphate ester hydrolysis at a molecular level.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.

Detailed Methodology for DFT Calculations:

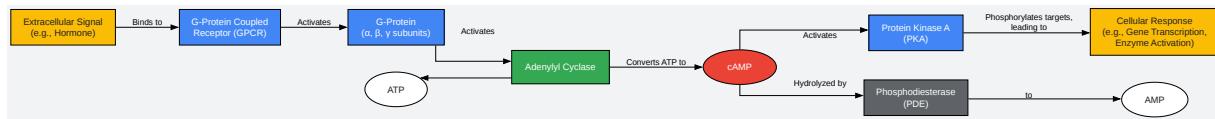
- Model System: A model of the cyclic phosphate ester and the reactants involved in hydrolysis (e.g., water or hydroxide ion) is constructed.
- Software: A quantum chemistry software package such as Gaussian is used.
- Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) are chosen. Benchmarking against experimental data or higher-level calculations (like CCSD(T)) can help in selecting the most accurate functional.[8]
- Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.
- Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
- Energy Calculation: The electronic energies of the optimized structures are calculated.
- Thermodynamic Property Calculation: The enthalpy, entropy, and Gibbs free energy of the reaction are calculated from the electronic energies and the results of the frequency calculations. Solvation effects can be included using implicit solvent models (e.g., PCM).[9]

Signaling Pathways

The thermodynamic properties of cyclic phosphate esters are central to their roles in signaling pathways. The high negative Gibbs free energy of hydrolysis drives the termination of the signal.

cAMP Signaling Pathway

The cAMP signaling pathway is a crucial mechanism for cellular communication.

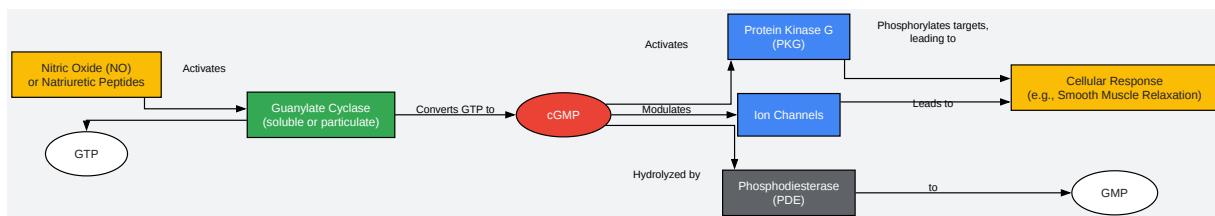


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cAMP Signaling Pathway

cGMP Signaling Pathway

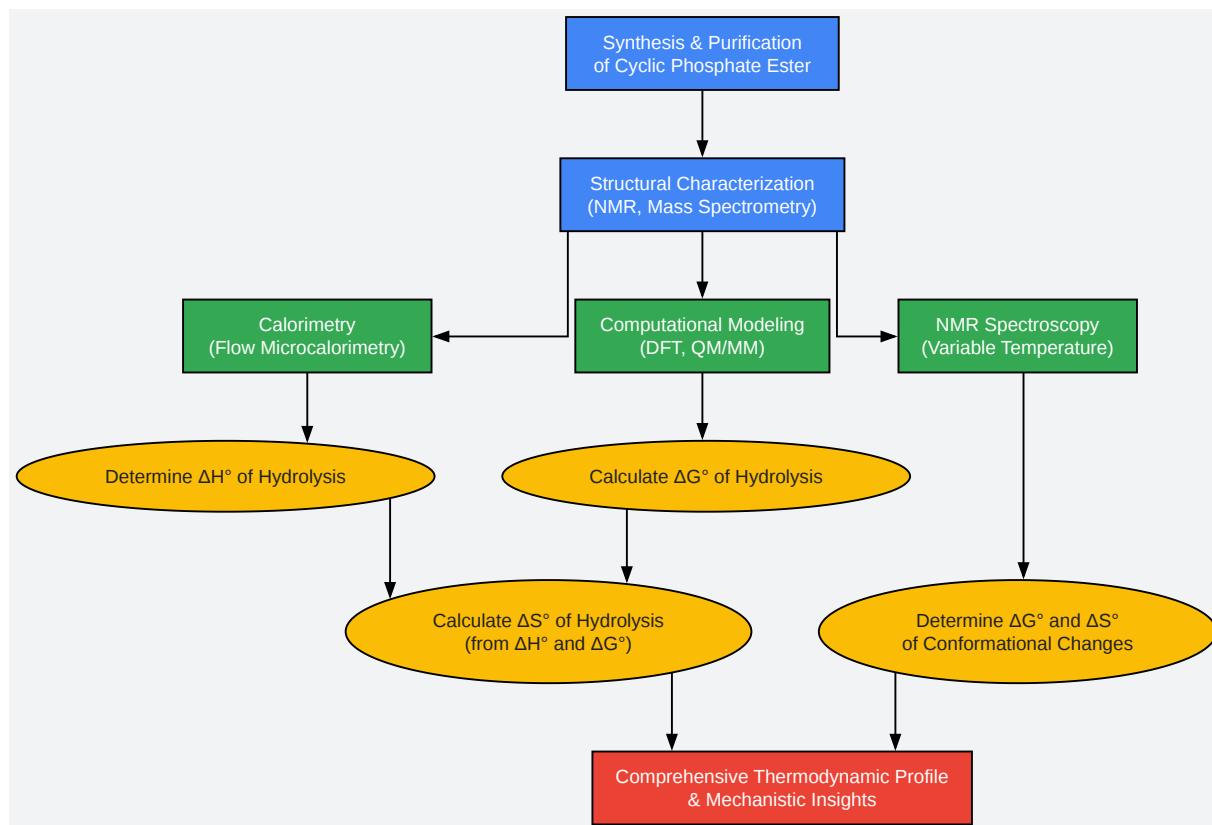
The cGMP signaling pathway plays a vital role in various physiological processes, including vasodilation and phototransduction.



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Experimental Workflow for Thermodynamic Analysis

A logical workflow is essential for the comprehensive thermodynamic characterization of cyclic phosphate esters.

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